molecular formula C13H16N4 B1378608 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1708398-16-6

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B1378608
CAS RN: 1708398-16-6
M. Wt: 228.29 g/mol
InChI Key: ZJFKOPCGVFGAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound that has gained significant attention in the scientific community due to its various applications in different fields of research and industry. It contains total 35 bond(s); 19 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aliphatic) and 1 Triazole(s) .


Molecular Structure Analysis

The molecular structure of “3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is characterized by a total of 35 bonds, including 19 non-H bonds, 11 multiple bonds, 2 rotatable bonds, and 11 aromatic bonds. The structure also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring. The compound contains 1 primary aliphatic amine and 1 triazole .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Triazoles are highlighted for their wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects, among others. These compounds are considered interesting core moieties for drug development due to their potent pharmacological activities (Verma et al., 2019).

Functional Chemical Groups for CNS Drugs

Functional chemical groups, including heterocycles like triazoles, have been identified as lead molecules for the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds' structural diversity makes them suitable for exploring treatments for various CNS disorders (Saganuwan, 2017).

Chemistry and Properties of Heterocyclic Compounds

The variability in the chemistry and properties of heterocyclic compounds, including triazole derivatives, has been extensively reviewed. These studies underscore the potential of such compounds in forming complexes with various biological and electrochemical activities, suggesting a wide range of applications in scientific research (Boča et al., 2011).

Amino-1,2,4-triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials for fine organic synthesis, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility in synthesis and application highlights their importance in industrial and applied sciences (Nazarov et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, akin to triazole-based compounds, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This review showcases the biological and medicinal applications of pyrimidine-based optical sensors, hinting at the broader utility of heterocyclic compounds in sensor technology (Jindal & Kaur, 2021).

properties

IUPAC Name

3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKOPCGVFGAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 2
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 3
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 4
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 5
Reactant of Route 5
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Reactant of Route 6
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.